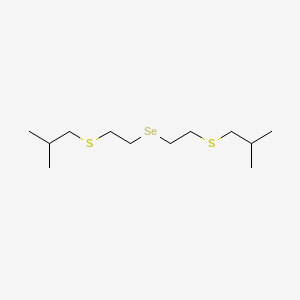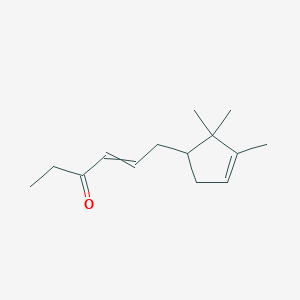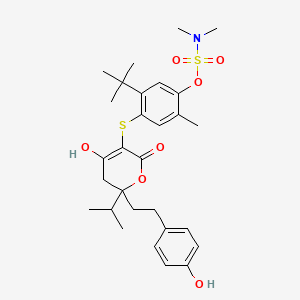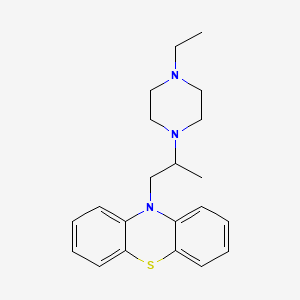
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a piperazine moiety via a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 1-(2-chloroethyl)-4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors. The compound acts as a dopamine receptor antagonist, inhibiting the activity of these receptors and modulating neurotransmitter levels in the brain. This action is particularly relevant in the context of its potential therapeutic effects in psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
- Fluphenazine dihydrochloride
- Prochlorperazine
Uniqueness
10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine is unique due to its specific structural features, including the ethyl group on the piperazine ring. This structural variation can influence its pharmacological properties and interactions with molecular targets, distinguishing it from other phenothiazine derivatives .
Propiedades
Número CAS |
110436-24-3 |
|---|---|
Fórmula molecular |
C21H27N3S |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
10-[2-(4-ethylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-3-22-12-14-23(15-13-22)17(2)16-24-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)24/h4-11,17H,3,12-16H2,1-2H3 |
Clave InChI |
NJMPBWJSNSMVTD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



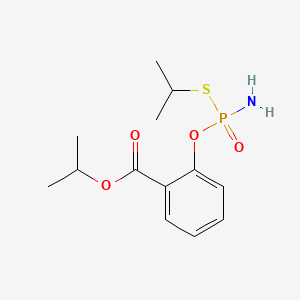

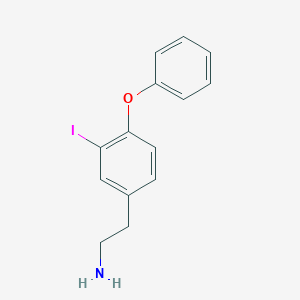
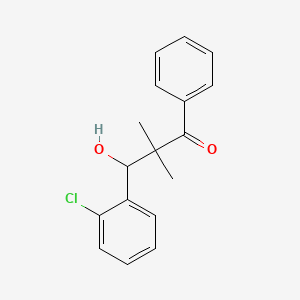
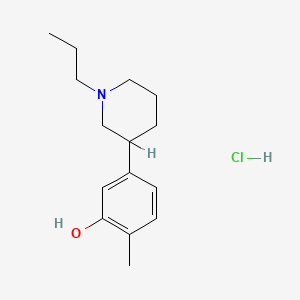
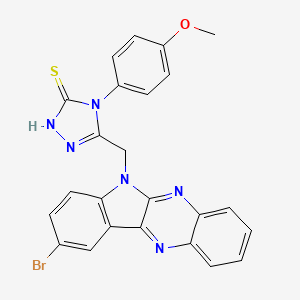
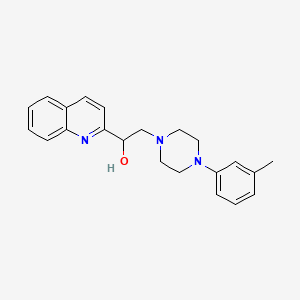
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)

